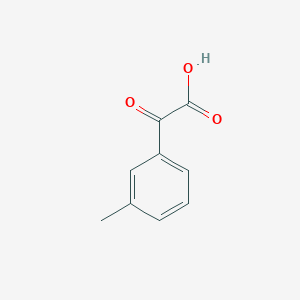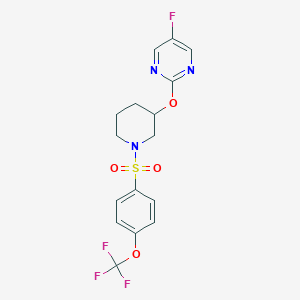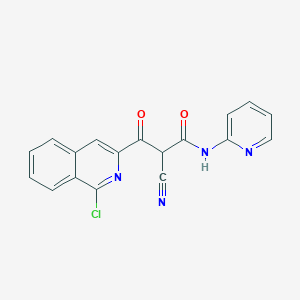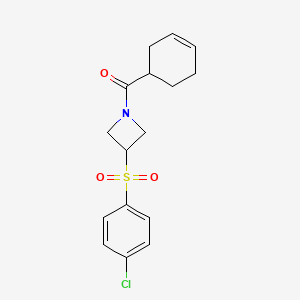![molecular formula C22H19N3O2S2 B2613116 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 1251622-45-3](/img/structure/B2613116.png)
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a benzamide, a thiazole, and a methoxy group. The presence of these groups suggests that this compound could have interesting biological activities. For example, benzamides and thiazoles are often found in pharmaceutical drugs due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and thiazole rings, along with the methoxy group. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the presence of the benzamide and thiazole groups suggests that it could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the thiazole ring could potentially be involved in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole and benzamide derivatives have been explored for their anticancer properties. A study on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. This suggests that structurally related compounds, such as the one , might also possess anticancer potential (Ravinaik et al., 2021).
Antifungal Agents
Compounds with a thiazole-benzamide structure have been investigated for their antifungal capabilities. For instance, derivatives of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides showed promising results as potential antifungal agents, indicating that similar compounds might be effective in antifungal applications (Narayana et al., 2004).
Nematocidal Activity
Research into 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety revealed compounds with significant nematocidal activity against the pine wood nematode, Bursaphelenchus xylophilus. This suggests that compounds with similar structural features could be explored for their potential in controlling nematode infestations (Liu et al., 2022).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been studied as supramolecular gelators, emphasizing the role of methyl functionality and S⋯O interaction in gelation behavior. This indicates that compounds with similar structures could be utilized in designing new supramolecular materials (Yadav & Ballabh, 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. For example, if it were to act as a pharmaceutical drug, it could potentially interact with various enzymes or receptors in the body. The benzamide and thiazole groups are often found in drugs that act on the central nervous system, so this could be one potential area of activity .
Safety and Hazards
Direcciones Futuras
Given the interesting structure of this compound, it could be a valuable target for future research. Potential areas of study could include the synthesis of analogs with different substituents on the benzamide or thiazole rings, or the investigation of its biological activity in various in vitro and in vivo models .
Propiedades
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-13-23-18-10-16(6-9-20(18)29-13)24-22(26)15-4-7-17(8-5-15)27-11-21-25-19(12-28-21)14-2-3-14/h4-10,12,14H,2-3,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQONWCCZZZXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)




![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)
![8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2613044.png)

![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)

![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)

![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)
